molecular formula C13H10N2 B12904011 6-Methyl-5-phenylnicotinonitrile CAS No. 10176-93-9

6-Methyl-5-phenylnicotinonitrile

Cat. No.: B12904011
CAS No.: 10176-93-9
M. Wt: 194.23 g/mol
InChI Key: NXLHNUIZWXYTIC-UHFFFAOYSA-N
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Description

6-Methyl-5-phenylnicotinonitrile is an organic compound with the molecular formula C13H10N2. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of a methyl group at the 6th position and a phenyl group at the 5th position on the nicotinonitrile ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-phenylnicotinonitrile typically involves the reaction of α-cyanocinnamonitrile with benzyl methyl ketone in the presence of ammonium acetate. The reaction is carried out under reflux conditions in acetic acid for 12 hours. After the reaction, the mixture is cooled and poured into ice-cold water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nicotinonitrile rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-Methyl-5-phenylnicotinonitrile is used in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. Detailed studies on its mechanism of action are limited, but it is known to influence various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methyl-5-phenylnicotinonitrile: Similar structure with a chlorine atom at the 2nd position.

    2-Hydroxy-6-methyl-5-phenylnicotinonitrile: Contains a hydroxyl group at the 2nd position.

Uniqueness

6-Methyl-5-phenylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

10176-93-9

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

6-methyl-5-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2/c1-10-13(7-11(8-14)9-15-10)12-5-3-2-4-6-12/h2-7,9H,1H3

InChI Key

NXLHNUIZWXYTIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C2=CC=CC=C2

Origin of Product

United States

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